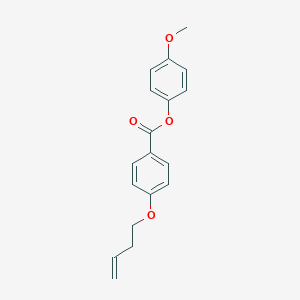

4-Methoxyphenyl 4'-(3-butenyloxy)benzoate

Übersicht

Beschreibung

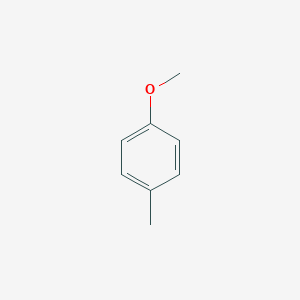

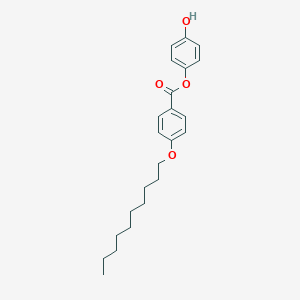

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate, also known as 4-Methoxybenzoic acid 4’-(3-butenyloxy)phenyl ester, is a compound used in organic synthesis . It has a molecular weight of 298.34 and is a white crystalline solid .

Molecular Structure Analysis

The molecular structure of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate is represented by the formula C18H18O4 . The InChI code for this compound is 1S/C18H18O4/c1-3-4-13-21-16-7-5-14 (6-8-16)18 (19)22-17-11-9-15 (20-2)10-12-17/h3,5-12H,1,4,13H2,2H3 .Physical And Chemical Properties Analysis

4-Methoxyphenyl 4’-(3-butenyloxy)benzoate is a white crystalline solid with a molecular weight of 298.34 .Wissenschaftliche Forschungsanwendungen

Liquid Crystal Elastomers (LCEs)

This compound is used in the creation of Liquid Crystal Elastomers (LCEs) . LCEs are stimuli-responsive materials that can change their shape in response to external stimuli such as heat . This property makes them useful in dynamic cell culture, where they can be used to direct the maturation and function of cells .

Cellular Alignment

In the field of biomedical engineering, this compound has been used to create substrates for cellular alignment . Cellular alignment plays a key role in the properties and function of contractile tissue . The compound’s properties allow for the creation of dynamic environments that can influence cardiomyocyte alignment, elongation, and differentiation .

Dynamic Cell Culture

The compound is used in dynamic cell culture . It allows for the attachment, alignment, and dynamic loading of cardiomyocytes on responsive substrates . This has potential applications in regenerative therapies, where cells and tissues with desirable properties can be cultured in vitro .

Microwave Radiation Actuation

The compound has been used in methods for actuating LCE materials by microwave radiation . This application could have potential uses in various fields where remote actuation of materials is required.

Electronic Materials

The compound is used in the creation of electronic materials . Its properties make it suitable for use in liquid crystal (LC) materials, which have applications in various electronic devices .

Nematic Liquid Crystals

“4-Methoxyphenyl 4’-(3-butenyloxy)benzoate” is used in the creation of nematic liquid crystals . Nematic liquid crystals have unique optical properties that make them useful in a variety of applications, including display technology .

Smectic Liquid Crystals

The compound is also used in the creation of smectic liquid crystals . Smectic liquid crystals have different properties from nematic liquid crystals and are used in different types of display technology .

Phenyl Esters

Finally, the compound is classified as a phenyl ester . Phenyl esters have a wide range of applications in various fields, including the production of polymers, resins, and other materials .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) 4-but-3-enoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h3,5-12H,1,4,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPLNUIZUUBDCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227291 | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76487-56-4 | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate impact the mechanical adaptability of the modified silicone rubber?

A2: The research shows that incorporating 0.7 mol % of a liquid crystal, including MBB, into the silicone rubber leads to a decrease in the energy dissipation ratio compared to unmodified silicone rubber (MQ) and another modified version (3CCV-MQ) []. While this suggests that MBB contributes to changes in mechanical adaptability, further research is needed to understand the specific mechanisms and optimize its concentration for desired performance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)